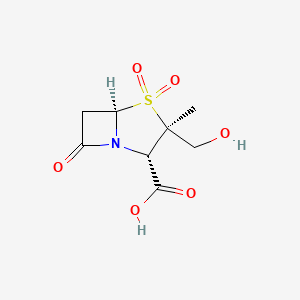![molecular formula C13H11BF3NO3 B11760976 {3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid is a boronic acid derivative with the molecular formula C13H11BF3NO3. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Nucleophilic substitution reactions at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include phenol derivatives, amine derivatives, and substituted boronic acids, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of {3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction often involves the formation of reversible covalent bonds with hydroxyl or amino groups on proteins or other biomolecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a potent inhibitor of certain enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the trifluoromethyl group, making it less reactive and stable compared to {3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid.
3-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the amino group, resulting in different reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical properties and reactivity.
Uniqueness
The presence of both the trifluoromethyl and amino groups in this compound imparts unique chemical properties, such as enhanced stability, reactivity, and specificity in binding to molecular targets. This makes it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C13H11BF3NO3 |
|---|---|
Poids moléculaire |
297.04 g/mol |
Nom IUPAC |
[3-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BF3NO3/c15-13(16,17)8-4-5-12(11(18)6-8)21-10-3-1-2-9(7-10)14(19)20/h1-7,19-20H,18H2 |
Clé InChI |
NSYBJNOSWRNVBT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


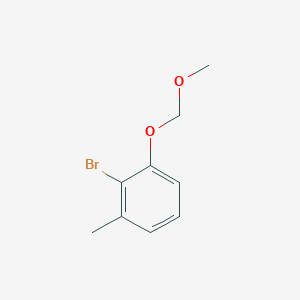
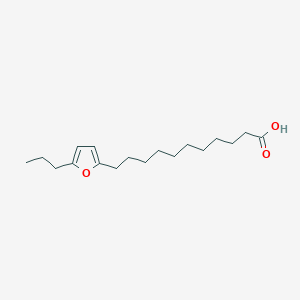
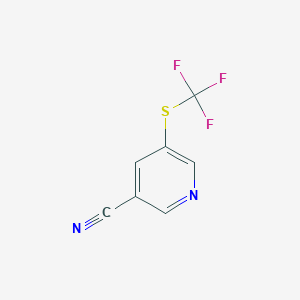
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)

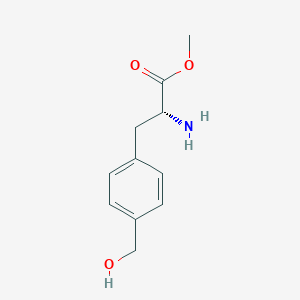
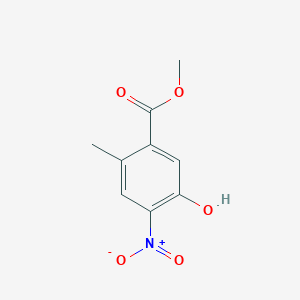
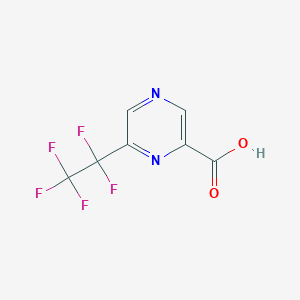
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
![4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
